molecular formula C14H20N2O B14356559 [4-(Dimethylamino)piperidin-1-yl](phenyl)methanone CAS No. 93865-36-2

[4-(Dimethylamino)piperidin-1-yl](phenyl)methanone

Cat. No.: B14356559
CAS No.: 93865-36-2
M. Wt: 232.32 g/mol
InChI Key: YPWUGUIMSHJOAE-UHFFFAOYSA-N
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Description

4-(Dimethylamino)piperidin-1-ylmethanone is an organic compound that belongs to the class of phenylpiperidines It is characterized by a piperidine ring substituted with a dimethylamino group and a phenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)piperidin-1-ylmethanone typically involves the reaction of piperidine derivatives with dimethylamine and benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common synthetic routes include:

    Nucleophilic Substitution: Piperidine is reacted with dimethylamine in the presence of a base to form the dimethylamino-piperidine intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product.

    Reductive Amination: Benzophenone is reacted with piperidine and dimethylamine in the presence of a reducing agent to form 4-(Dimethylamino)piperidin-1-ylmethanone.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)piperidin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(Dimethylamino)piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties. It has shown promise in inhibiting the growth of certain pathogens.

Medicine

In medicinal chemistry, 4-(Dimethylamino)piperidin-1-ylmethanone is explored for its potential as a therapeutic agent. It is investigated for its analgesic and anti-inflammatory effects.

Industry

The compound finds applications in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)piperidin-1-ylmethanone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorobenzyl)piperidin-4-ylmethanol
  • 1-(3,4-Dichlorobenzyl)piperidin-4-ylmethanol
  • 1-(4-Bromobenzyl)piperidin-4-ylmethanol

Uniqueness

Compared to similar compounds, 4-(Dimethylamino)piperidin-1-ylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

CAS No.

93865-36-2

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

[4-(dimethylamino)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C14H20N2O/c1-15(2)13-8-10-16(11-9-13)14(17)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3

InChI Key

YPWUGUIMSHJOAE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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